Methyl(2,2,2-trifluoroethyl)cyanamide
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Overview
Description
Methyl(2,2,2-trifluoroethyl)cyanamide is a chemical compound with the molecular formula C4H5F3N2 It is characterized by the presence of a trifluoroethyl group attached to a cyanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(2,2,2-trifluoroethyl)cyanamide can be synthesized through several methods. One common approach involves the reaction of methyl cyanamide with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl(2,2,2-trifluoroethyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the cyanamide group to an amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions include trifluoroethylamines, trifluoroethylamides, and substituted cyanamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl(2,2,2-trifluoroethyl)cyanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl(2,2,2-trifluoroethyl)cyanamide exerts its effects involves interactions with various molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The cyanamide moiety can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl group but different functional group (alcohol instead of cyanamide).
Trifluoroethylamine: Contains the trifluoroethyl group but with an amine functional group instead of cyanamide.
Uniqueness
Methyl(2,2,2-trifluoroethyl)cyanamide is unique due to the combination of the trifluoroethyl group and the cyanamide moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
89563-48-4 |
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Molecular Formula |
C4H5F3N2 |
Molecular Weight |
138.09 g/mol |
IUPAC Name |
methyl(2,2,2-trifluoroethyl)cyanamide |
InChI |
InChI=1S/C4H5F3N2/c1-9(3-8)2-4(5,6)7/h2H2,1H3 |
InChI Key |
RYMFTBGIQVWCLA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(F)(F)F)C#N |
Origin of Product |
United States |
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